molecular formula C21H27N5O3 B14095948 9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14095948
M. Wt: 397.5 g/mol
InChI Key: GZJPCTSJDTXTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of pyrimidopurines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

9-(3-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 9-(3-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in various assays for its potential therapeutic effects. It is being studied for its role in modulating biological pathways and its potential as a lead compound in drug discovery .

Medicine

In medicine, research is focused on the compound’s potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation. Its unique structure allows it to target specific molecular pathways involved in cancer progression .

Industry

Industrially, this compound is explored for its potential use in the development of new materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of 9-(3-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It is known to bind to DNA, thereby inhibiting the replication process and leading to cell cycle arrest. This interaction is mediated through hydrogen bonding and van der Waals forces, which stabilize the compound-DNA complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(3-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C21H27N5O3

Molecular Weight

397.5 g/mol

IUPAC Name

9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C21H27N5O3/c1-4-5-6-11-26-19(27)17-18(23(2)21(26)28)22-20-24(12-8-13-25(17)20)15-9-7-10-16(14-15)29-3/h7,9-10,14H,4-6,8,11-13H2,1-3H3

InChI Key

GZJPCTSJDTXTFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)OC)N(C1=O)C

Origin of Product

United States

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